molecular formula C13H13BrN2O2S B345194 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide CAS No. 898654-26-7

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B345194
CAS No.: 898654-26-7
M. Wt: 341.23g/mol
InChI Key: CQVMUCAMSHTHGJ-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, two methyl groups, a pyridine ring, and a benzenesulfonamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridine derivatives, sulfoxides, sulfones, and reduced amines .

Scientific Research Applications

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects . The pyridine ring can also interact with various receptors and proteins, modulating their activity and influencing biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide is unique due to its combination of a bromine atom, methyl groups, pyridine ring, and sulfonamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-7-13(10(2)6-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMUCAMSHTHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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